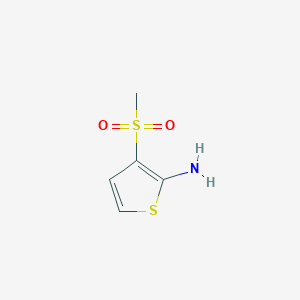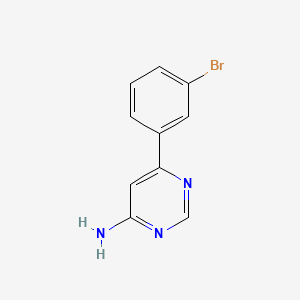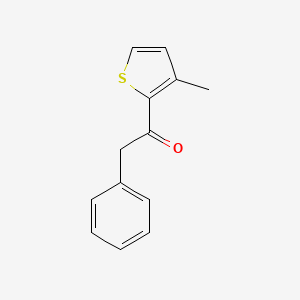![molecular formula C11H17N3O3 B1525847 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid CAS No. 1178852-34-0](/img/structure/B1525847.png)
2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid
Overview
Description
“2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1178852-34-0 . Its IUPAC name is {4-[(3,3-dimethylbutanoyl)amino]-1H-pyrazol-1-yl}acetic acid . The molecular weight of this compound is 239.27 .
Molecular Structure Analysis
The InChI code for “2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid” is 1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Bioassay Screening of Dimeric Organotin Derivatives :
- Researchers synthesized dimeric bis[dicarboxylatotetraorganodistannoxanes] using bis(pyrazol-1-yl)acetic acid and observed their structural characteristics. The compounds exhibited certain cytotoxicities for Hela cells in vitro, suggesting potential applications in biochemical research and drug development (Wen et al., 2005).
Characterization and Fluorescent Property of Pyrazolines :
- A series of 1,3,5-triaryl-2-pyrazolines were synthesized and characterized. Their fluorescent properties in the blue region of the visible spectrum indicate potential applications in material science and photophysics (Hasan et al., 2011).
Catalytic and Corrosion Inhibition Applications
Ammoxidation of Alcohols using Cu(II)/pypzacac Complexes :
- The study explored the use of pyrazol-1-ylacetic acid derivatives in catalyzing the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This has implications in green chemistry and industrial applications (Xie et al., 2014).
Corrosion Inhibitors for Mild Steel in Acidic Media :
- Pyrazoline derivatives, closely related to pyrazol-1-ylacetic acid, were studied as corrosion inhibitors for mild steel, demonstrating significant effectiveness. This research has practical applications in material science and engineering (Lgaz et al., 2018).
Biological and Medicinal Applications
Analgesic and Anti-Inflammatory Activities of Pyrazolone Derivatives :
- Research into pyrazolone derivatives, structurally related to pyrazol-1-ylacetic acid, revealed their potential as analgesic and anti-inflammatory agents, suggesting applications in pharmaceutical development (Şüküroğlu et al., 2005).
Anti-Tumor Activity of Silver Complexes with Pyrazol-1-ylacetate Derivatives :
- Novel silver complexes based on bis(pyrazol-1-yl)acetic acid derivatives demonstrated significant in vitro antitumor activity, indicating their potential in cancer therapy research (Pellei et al., 2023).
properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBUAVBNICMFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



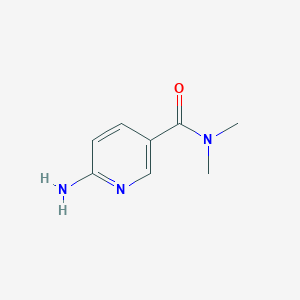
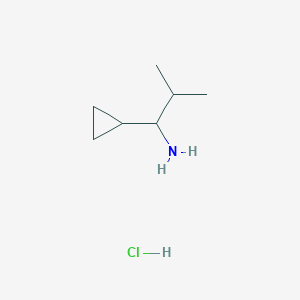
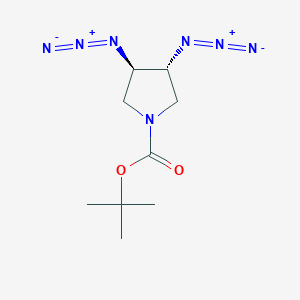
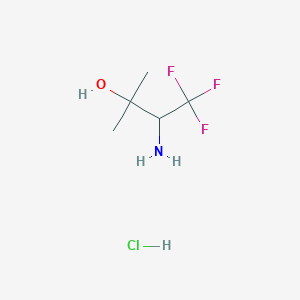

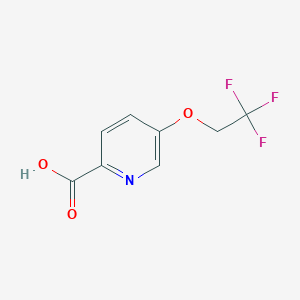
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)
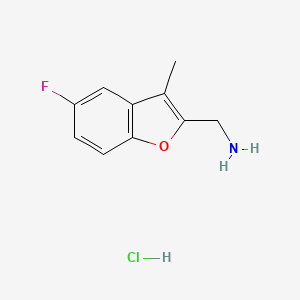
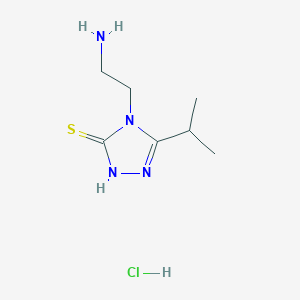

![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
